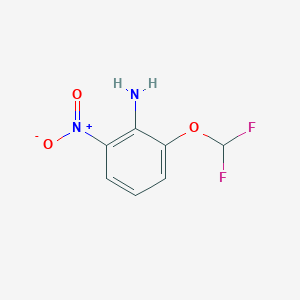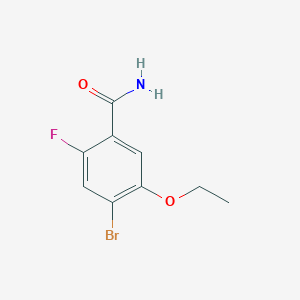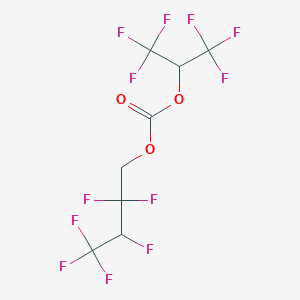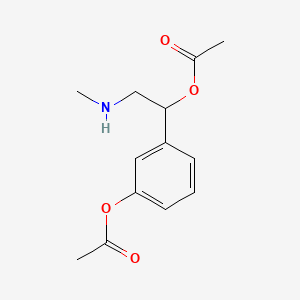
2-(Difluoromethoxy)-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-6-nitroaniline is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-nitroaniline typically involves the introduction of the difluoromethoxy group and the nitro group onto an aniline ring. One common method is the nitration of 2-(Difluoromethoxy)aniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethoxy)-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 2-(Difluoromethoxy)-6-aminoaniline.
Oxidation: 2-(Difluoromethoxy)-6-nitroquinone.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-6-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparaison Avec Des Composés Similaires
2-(Difluoromethoxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroaniline: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
2-(Trifluoromethoxy)-6-nitroaniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in reactivity and stability.
Uniqueness: 2-(Difluoromethoxy)-6-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses and a promising candidate for pharmaceutical research.
Propriétés
Formule moléculaire |
C7H6F2N2O3 |
|---|---|
Poids moléculaire |
204.13 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-6-nitroaniline |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-5-3-1-2-4(6(5)10)11(12)13/h1-3,7H,10H2 |
Clé InChI |
LIVBETVQYHVMIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)

![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)


![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)








